molecular formula C13H19BrClNO B8262901 [3-(4-Bromophenyl)-3-oxopropyl]-diethylazanium;chloride

[3-(4-Bromophenyl)-3-oxopropyl]-diethylazanium;chloride

Cat. No.: B8262901
M. Wt: 320.65 g/mol
InChI Key: LTBBCXSHGRAWPI-UHFFFAOYSA-N
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Description

[3-(4-Bromophenyl)-3-oxopropyl]-diethylazanium;chloride: is a chemical compound that features a bromophenyl group attached to a propyl chain, which is further bonded to a diethylazanium moiety. This compound is often used in various chemical reactions and has applications in scientific research due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [3-(4-Bromophenyl)-3-oxopropyl]-diethylazanium;chloride typically involves the reaction of 4-bromobenzaldehyde with diethylamine in the presence of a suitable catalyst. The reaction proceeds through a series of steps, including condensation and subsequent chlorination, to yield the desired product. The reaction conditions often include controlled temperatures and the use of solvents like ethanol or methanol to facilitate the reaction.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and allowed to react under optimized conditions. The process may include purification steps such as recrystallization or chromatography to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, where the bromophenyl group may be further oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group into an alcohol, resulting in the formation of [3-(4-Bromophenyl)-3-hydroxypropyl]-diethylazanium;chloride.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like sodium methoxide or potassium cyanide can be used for substitution reactions.

Major Products:

    Oxidation: Oxidized derivatives of the bromophenyl group.

    Reduction: [3-(4-Bromophenyl)-3-hydroxypropyl]-diethylazanium;chloride.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: In chemistry, [3-(4-Bromophenyl)-3-oxopropyl]-diethylazanium;chloride is used as a building block for the synthesis of more complex molecules

Biology: The compound has applications in biological research, particularly in the study of enzyme interactions and receptor binding. Its bromophenyl group can interact with biological molecules, providing insights into molecular mechanisms.

Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may serve as a precursor for the development of drugs targeting specific biological pathways.

Industry: Industrially, the compound is used in the production of specialty chemicals and intermediates for pharmaceuticals and agrochemicals. Its reactivity and versatility make it a valuable component in various manufacturing processes.

Mechanism of Action

The mechanism of action of [3-(4-Bromophenyl)-3-oxopropyl]-diethylazanium;chloride involves its interaction with molecular targets such as enzymes and receptors. The bromophenyl group can form non-covalent interactions with active sites, influencing the activity of the target molecules. The diethylazanium moiety may also play a role in modulating the compound’s overall reactivity and binding affinity.

Comparison with Similar Compounds

    [3-(4-Bromophenyl)-3-hydroxypropyl]-diethylazanium;chloride: A reduced form of the compound with a hydroxyl group instead of a ketone.

    [3-(4-Bromophenyl)-3-oxopropyl]-dimethylazanium;chloride: A similar compound with dimethylazanium instead of diethylazanium.

Uniqueness: The uniqueness of [3-(4-Bromophenyl)-3-oxopropyl]-diethylazanium;chloride lies in its specific combination of functional groups, which provides a distinct reactivity profile. The presence of both the bromophenyl and diethylazanium groups allows for diverse chemical transformations and interactions, making it a versatile compound in various applications.

Properties

IUPAC Name

[3-(4-bromophenyl)-3-oxopropyl]-diethylazanium;chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18BrNO.ClH/c1-3-15(4-2)10-9-13(16)11-5-7-12(14)8-6-11;/h5-8H,3-4,9-10H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTBBCXSHGRAWPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC[NH+](CC)CCC(=O)C1=CC=C(C=C1)Br.[Cl-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19BrClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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